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Compound of Interest

Compound Name: 2-Benzoxazolinone

Cat. No.: B145934 Get Quote

Introduction

The 2-benzoxazolinone scaffold, a heterocyclic aromatic compound featuring a benzene ring

fused to an oxazolone ring, has garnered significant attention in medicinal chemistry.[1] This

privileged structure serves as a versatile core for the development of novel therapeutic agents,

demonstrating a broad spectrum of biological activities.[1][2] Derivatives of 2-benzoxazolinone
have been investigated for their potent antimicrobial, anticancer, anti-HIV, analgesic, and anti-

inflammatory properties, among others.[3][4] This guide provides an in-depth overview of the

synthesis, chemical properties, and pharmacological applications of 2-benzoxazolinone,

tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties
2-Benzoxazolinone, with the chemical formula C₇H₅NO₂, is typically a light beige to brown-

grey crystalline solid. It is generally insoluble in water but soluble in organic solvents like

benzene, chlorobenzene, ethanol, and DMSO. The core structure is chemically active, with the

hydrogen atom at the N-3 position and the C-6 position on the benzene ring being common

sites for substitution and functionalization.

Table 1: Physicochemical Properties of 2-Benzoxazolinone
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Property Value Reference

Molecular Formula C₇H₅NO₂

Molecular Weight 135.12 g/mol

CAS Number 59-49-4

Melting Point 137-142 °C

Boiling Point ~335 °C

LogP 1.16

Appearance
Light beige to brown-grey

powder

Table 2: Spectroscopic Data for 2-Benzoxazolinone

Spectroscopy Characteristic Peaks/Shifts Reference

¹H NMR

Signals corresponding to

aromatic protons and the N-H

proton.

¹³C NMR

Resonances for aromatic

carbons and the carbonyl

carbon (C=O).

IR (KBr, cm⁻¹)

Peaks for N-H stretching

(amide), C=O stretching

(lactone/amide), and aromatic

C-H stretching.

Mass Spec (EI)

Molecular ion peak (M⁺)

corresponding to its molecular

weight.
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The synthesis of the 2-benzoxazolinone scaffold is well-established, with several efficient

methods available. Functionalization of the core, primarily at the N-3 and C-6 positions, allows

for the creation of a diverse library of derivatives with tailored pharmacological properties.

General Synthesis of the 2-Benzoxazolinone Core
A common and direct method for synthesizing the 2-benzoxazolinone core involves the

condensation of o-aminophenol with reagents like urea or phosgene.

Reaction with Urea: Heating o-aminophenol with urea, often in a solvent like chlorobenzene,

results in the formation of 2-benzoxazolinone through cyclization.

Reaction with Phosgene: The reaction of o-aminophenol with phosgene or its equivalents is

another established route to the core structure.

Fe-Catalyzed Synthesis: A more recent, highly efficient method involves the oxidative

cyclocarbonylation of 2-aminophenol using iron catalysts such as FeCl₃·6H₂O in the

presence of CCl₄ and water. This process is believed to proceed via the in situ formation of

carbon dioxide.
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General synthesis of the 2-benzoxazolinone core.

Experimental Protocol: Fe-Catalyzed Synthesis
This protocol is adapted from a highly efficient method for synthesizing 2-benzoxazolinone.

Reactant Loading: In a glass ampoule, load FeCl₃·6H₂O, o-aminophenol, CCl₄, and H₂O. A

typical molar ratio is [o-aminophenol]:[CCl₄]:[H₂O]:[FeCl₃·6H₂O] = 50:400:800:1.

Sealing: Seal the ampoule and place it inside a stainless-steel micro-autoclave, which is then

hermetically sealed.

Reaction: Heat the autoclave to 100–120 °C with stirring for 2–10 hours.
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Work-up: After the reaction, cool the autoclave, open it, and remove the ampoule. The

product can then be isolated and purified using standard techniques such as crystallization

or column chromatography.

Synthesis of Derivatives
Derivatives are commonly synthesized by reacting the pre-formed 2-benzoxazolinone core

with various electrophiles. For instance, 3-(4-substituted benzoyl methyl)-2-benzoxazolinones

can be prepared by reacting 2-benzoxazolinone with 4-substituted phenacyl bromides in

ethanol. This N-alkylation at the 3-position is a key strategy for modifying the molecule's

biological activity.

Biological and Pharmacological Activities
The 2-benzoxazolinone scaffold is a cornerstone for compounds with a wide array of

biological activities, making it highly valuable in drug discovery.

Antimicrobial Activity
Derivatives of 2-benzoxazolinone have demonstrated significant activity against a range of

Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy is typically

quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum

Bactericidal Concentration (MBC).

Table 3: Example Antimicrobial Activity (MIC in µg/mL) of Benzoxazolinone Derivatives
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Compound
Escherichia
coli

Bacillus
subtilis

Staphyloco
ccus
aureus

Candida
albicans

Reference

Derivative A 62.5 31.25 62.5 >500

Derivative B 31.25 15.63 31.25 250

Derivative C 125 62.5 125 >500

(Note:

Derivative A,

B, and C

represent

specific

hydrazone

derivatives

synthesized

in the cited

study. Values

are illustrative

of the data

available.)

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining MIC.

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to

create stock solutions. Prepare serial two-fold dilutions in a 96-well microtiter plate using

Mueller-Hinton broth for bacteria or RPMI 1640 for fungi.

Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the

suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x

10⁸ CFU/mL for bacteria.
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Inoculation: Inoculate each well of the microtiter plate with the standardized microbial

suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours

for fungi.

Result Interpretation: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Prepare Serial Dilutions
of Test Compound

Inoculate Microtiter Plate Wells

Prepare Standardized
Microbial Inoculum

Incubate at 37°C
for 24 hours

Observe for Growth Inhibition

Determine MIC Value

Click to download full resolution via product page

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity
Benzoxazolinone derivatives have emerged as promising anticancer agents, exhibiting

cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the
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modulation of key signaling pathways that are critical for cancer cell growth and survival.

Table 4: Example Anticancer Activity (IC₅₀ in µM) of Benzoxazolinone Derivatives

Compound MCF-7 (Breast) HepG2 (Liver)
HeLa
(Cervical)

Reference

BOABB - - 32.3

Derivative 6b 3.64 6.83 5.18

(Note: BOABB is

N-cyclohexyl-2-

(2-

benzoxazolone-

3-yl)-2-p-

trifluoromethylph

enylacetamide.

Derivative 6b is a

2-

mercaptobenzox

azole derivative.)

Mechanisms of Action:

Inhibition of VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key

regulator of angiogenesis, the process of forming new blood vessels, which is essential for

tumor growth. Certain benzoxazolinone derivatives inhibit the VEGFR-2 signaling pathway,

thereby cutting off the tumor's blood supply.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for

eliminating damaged or cancerous cells. Benzoxazolinone compounds can induce apoptosis

by modulating the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins

like Bcl-2. An increased Bax/Bcl-2 ratio triggers the apoptotic cascade.
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Inhibition of the VEGFR-2 signaling pathway.
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Induction of apoptosis by modulating Bax and Bcl-2.

Anti-HIV Activity
A novel and promising application of 2-benzoxazolinone derivatives is in the treatment of HIV-

1. These compounds have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC),

a key protein involved in viral replication.

Mechanism of Action:

The HIV-1 NC protein has a hydrophobic pocket that is crucial for its function. 2-
Benzoxazolinone derivatives can bind non-covalently to this pocket, primarily through π-π

stacking interactions with the key residue Trp37. This binding event disrupts the normal

function of the NC protein, thereby inhibiting viral replication without causing the ejection of zinc

from the protein's zinc finger domains.

2-Benzoxazolinone
Scaffold

Hydrophobic Pocket
(containing Trp37)

Binds via
π-π stacking

HIV-1 Nucleocapsid (NC) Protein

Viral Replication

Function Disrupted

Click to download full resolution via product page

Inhibition of HIV-1 NC protein function.
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Other Activities
The therapeutic potential of this scaffold extends to other areas:

Analgesic and Anti-inflammatory: Certain derivatives have shown analgesic activities greater

than that of acetylsalicylic acid and potent anti-inflammatory effects, partly by inhibiting

prostaglandin E2 (PGE2) induced edema.

Anticonvulsant: The core structure is found in compounds with anticonvulsant properties.

Aldose Reductase Inhibition: Derivatives have been designed and evaluated as inhibitors of

aldose reductase (ALR2), an enzyme implicated in diabetic complications.

Conclusion
The 2-benzoxazolinone core represents a highly versatile and privileged scaffold in drug

discovery. Its straightforward synthesis and the ease with which its structure can be modified

have allowed for the development of a vast library of compounds with a wide range of

pharmacological activities. The potent antimicrobial, anticancer, and anti-HIV activities highlight

the significant therapeutic potential of this chemical class. Future research focused on

structure-activity relationship (SAR) studies and mechanism-of-action elucidation will continue

to drive the development of novel and effective drugs based on the 2-benzoxazolinone
framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. journals.indexcopernicus.com [journals.indexcopernicus.com]

3. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial
Agents [mdpi.com]

4. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b145934?utm_src=pdf-body
https://www.benchchem.com/product/b145934?utm_src=pdf-body
https://www.benchchem.com/product/b145934?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/The_Rising_Profile_of_Benzoxazolin_2_ones_A_Comprehensive_Review_for_Drug_Discovery.pdf
https://journals.indexcopernicus.com/api/file/viewByFileId/633218
https://www.mdpi.com/2076-3417/14/11/4783
https://www.mdpi.com/2076-3417/14/11/4783
https://www.mdpi.com/2673-4583/12/1/63
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [2-Benzoxazolinone Chemistry: A Comprehensive
Technical Guide for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145934#introduction-to-2-benzoxazolinone-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b145934#introduction-to-2-benzoxazolinone-chemistry
https://www.benchchem.com/product/b145934#introduction-to-2-benzoxazolinone-chemistry
https://www.benchchem.com/product/b145934#introduction-to-2-benzoxazolinone-chemistry
https://www.benchchem.com/product/b145934#introduction-to-2-benzoxazolinone-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145934?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

